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Compound of Interest

5-Amino-2-bromo-3-
Compound Name:
hydroxypyridine

Cat. No.: B11728943

Get Quote

Executive Summary & Structural Context

Compound: 5-Amino-2-bromo-3-hydroxypyridine Formula: C

H
BrN
O Exact Mass: 187.96 / 189.96 (1:1 Isotopic Ratio) SMILES:Nclcc(O)c(Br)ncl[1]

This compound represents a highly functionalized pyridine scaffold. The presence of three
distinct heteroatom substituents (Br, OH, NH

) creates a unique electronic environment that requires precise spectral interpretation. Unlike its
2-amino analog, this isomer places the bromine atom adjacent to the ring nitrogen (C2) and the
amine at the meta position (C5), significantly altering the proton and carbon chemical shifts.

Structural Differentiation (Critical Check)

Researchers must first ensure they are not working with the regioisomer.
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o Target (User): 5-Amino-2-bromo-3-hydroxypyridine (Br @ C2, NH

@ C5).

e Common Isomer: 2-Amino-5-bromo-3-hydroxypyridine (NH

@ C2, Br @ C5).

Physicochemical Profile

Value
Property . . Analytical Relevance
(Predicted/Experimental)
. Mass Spectrometry parent ion
Molecular Weight 189.01 g/mol ] )
confirmation.
Mobile phase pH must be <6.5
pKa (Acidic) ~8.5 (Phenolic OH) for retention in reverse-phase
HPLC.
Protonation occurs at low pH;
pKa (Basic) ~3.0 (Pyridine N) affects UV
Moderate lipophilicity;
LogP ~0.8-1.2 _ P .p y
compatible with C18 columns.
DMSO-d
Solubility DMSO, MeOH, Dilute Acid is the preferred solvent for

NMR to prevent exchange

broadening.

Spectral Data & Analysis
A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromine incorporation.

 lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or APCI.
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o Parent lon: The compound will exhibit a characteristic 1:1 doublet at m/z 189 (
Br) and m/z 191 (
Br) due to the natural abundance of bromine isotopes.

o Fragmentation Pattern (MS/MS):
o Loss of NH

(-17): Common in aminopyridines.

o Loss of CO (-28): Characteristic of 3-hydroxypyridines (tautomeric pyridone character).

o Loss of Br radical (-79/81): Observed in high-energy collisions.

B. Proton NMR ( H NMR)
Solvent: DMSO-d

(Recommended to observe OH/NH
protons). Frequency: 400 MHz or higher.

The aromatic region will show two distinct singlets (or narrow doublets) corresponding to H4
and H6.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11728943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift
. ( o Diagnostic
Proton Position Multiplicity .
Logic

» Ppm)

Shielded.
Located between
electron-donating

Doublet ( OH and NH
H4 C4-H 6.90-7.10
Hz) groups. This

upfield shift is
unigue to this

isomer.

Deshielded.
Adjacent to the
pyridine nitrogen

Doublet ( (alpha effect),
H6 C6-H 7.60-7.85 but shielded

H
2) slightly by the

ortho-NH

Exchangeable

with D
OH C3-OH 10.0-11.0 Broad Singlet
O. Disappears

upon shake.

Exchangeable.

NH C5-NH 5.0-55 Broad Singlet Integration must

be ~2H.

Distinction from Common Isomer: In the common 2-amino-5-bromo isomer, the H4 proton is
between OH and Br, leading to a shift typically >7.2 ppm. The upfield shift of H4 (<7.1 ppm) in
the 5-amino-2-bromo isomer is the key confirmation.

C. Carbon NMR ( C NMR)
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Solvent: DMSO-d

Shift (
Carbon Environment Note
» Ppm)
C2 C-Br ~135-140 Attached to N and Br.
Deshielded by
C3 C-OH ~148 - 152
Oxygen.
Shielded by ortho-OH
ca CH ~110 - 115 and ortho-NH
cs5 C-NH ~140 - 145 Attached to Amine.
C6 CH ~130 - 135 Alpha to Nitrogen.

D. Infrared Spectroscopy (FT-IR)

e 3300 - 3450 cm

: N-H stretching (Doublet for primary amine).

e 3100 - 3300 cm

: O-H stretching (Broad, often overlapping with NH).

e 1580 - 1620 cm

: C=N/ C=C Pyridine ring stretching (Diagnostic "Breathing" mode).

e ~600 - 700 cm

: C-Br stretch.

Experimental Validation Protocols
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Protocol 1: Structural Elucidation Workflow

This workflow validates the regiochemistry (position of substituents) using 2D NMR
(NOESY/HMBC).

Sample: 5-Amino-2-bromo-3-hydroxypyridine

1. LC-MS Analysis
Target: m/z 189/191 (1:1 ratio)

2. 1H NMR (DMSO-d6)

Check Aromatic Region (6.5 - 8.0 ppm)

Two Doublets
(J ~2Hz)?

3. NOE/NOESY Experiment
Irradiate NH2 peak (~5.2 ppm)

N

NOE to H4 & H6 observed? NOE to H4 only?
(NH2 is between H4 and H6) (NH2 is at C2, common isomer)
Yes Yes

CONFIRMED: REJECT:

5-Amino-2-bromo isomer Likely 2-Amino isomer

Click to download full resolution via product page
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Figure 1: Decision tree for validating the 5-amino-2-bromo regiochemistry against potential

isomers.

Protocol 2: HPLC Purity Assessment

Due to the amphoteric nature (amine + phenol), standard unbuffered silica columns will cause
tailing.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 um, 4.6 x 100 mm.
» Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

» Mobile Phase B: Acetonitrile.

» Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

o Expectation: The 5-amino isomer is slightly more polar than the 2-amino isomer due to the
accessibility of the amine and hydroxyl groups for solvation.

References & Authority

o General Pyridine Characterization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.
Wiley-Blackwell. (Standard text for pyridine spectral interpretation).

o Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial
Science and Technology (AIST). (Use for comparative pyridine shifts).

 |sotope Patterns in MS: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass
Spectra. University Science Books. (Source for Br isotope ratio validation).

e Common Isomer Comparison: Sigma-Aldrich Certificate of Analysis for 2-Amino-5-bromo-3-
hydroxypyridine (CAS 39903-01-0). (Useful for eliminating the incorrect isomer).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum [chemicalbook.com]

e To cite this document: BenchChem. [Technical Characterization Guide: 5-Amino-2-bromo-3-
hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11728943/docs#technical-characterization-guide-5-
amino-2-bromo-3-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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